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Compound of Interest

Compound Name: Diiodomethane (13C)

CAS No.: 86128-37-2

Cat. No.: B3331853 Get Quote

Executive Summary
Diiodomethane (

C) (

CH

I

) serves as a critical isotopic labeling reagent in the synthesis of cyclopropane-containing
pharmacophores. Its primary utility lies in the Simmons-Smith reaction, where it functions as a
carbenoid precursor to install

C-labeled methylene bridges. In mass spectrometry (MS), this isotopologue exhibits a distinct
fragmentation signature driven by the weak Carbon-Iodine (C-I) bond energy (~218 kJ/mol).

This guide provides a definitive analysis of the

CH

I

fragmentation pattern under Electron Ionization (EI), distinguishing it from its natural
abundance counterpart (
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CH

I

). It details the mechanistic cleavage pathways, diagnostic ion shifts, and experimental
protocols for validating isotopic enrichment in drug development pipelines.

Physicochemical Properties & Isotopic Signature
Understanding the isotopic baseline is a prerequisite for interpreting the mass spectrum. Unlike

standard diiodomethane, the

C variant carries a stable carbon-13 isotope, resulting in a predictable mass shift (+1 Da) in all
carbon-containing fragments.

Property

Standard Diiodomethane (

CH

I

)

Diiodomethane (

C) (

CH

I

)

Molecular Weight 267.84 g/mol 268.84 g/mol

Monoisotopic Mass 267.8355 Da 268.8389 Da

Key Bond Energy C-I: ~218 kJ/mol (Weak) C-I: ~218 kJ/mol (Weak)

Appearance Colorless to yellowish liquid Colorless to yellowish liquid

Stability
Light-sensitive (liberates I

)

Light-sensitive (liberates I

)

Note on Iodine: Iodine is monoisotopic (

I, 100% abundance). Consequently, the mass spectrum is free of the complex isotopic clusters
seen with Chlorine or Bromine compounds. The spectral complexity arises solely from the

C enrichment and fragmentation kinetics.
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Mass Spectrometry Fragmentation Analysis
Theoretical Fragmentation Mechanism
The fragmentation of

CH

I

under 70 eV Electron Ionization (EI) is dominated by simple bond scission due to the lability of
the C-I bond. The molecular ion (

) is relatively stable but readily loses one iodine atom to form the iodomethyl cation.

Primary Pathway:

Secondary Pathway (Iodine Recombination): High concentrations of iodine radicals in the

source can lead to the observation of an I

peak, a common artifact in alkyl iodide spectra.

Diagnostic Ion Table
The following table contrasts the observed m/z values for the standard vs.

C-labeled compound.
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Ion Identity Formula
m/z (

C Standard)

m/z (

C Labeled)

Relative
Abundance
(Approx)

Molecular Ion 268 269
100% (Base

Peak)

Iodine Dimer 254 254
10-15% (No

Shift)

Iodomethyl

Cation
141 142 60-80%

Iodine Cation 127 127
20-30% (No

Shift)

Methylene

Cation
14 15 <5%

Visualized Fragmentation Pathway
The following diagram illustrates the causal relationships between the parent ion and its

progeny fragments.

Molecular Ion [M]+
(m/z 269)

[13CH2I2]+

Fragment [M-I]+
(m/z 142)
[13CH2I]+

Loss of I• (Primary Cleavage)

Iodine Ion [I]+
(m/z 127)

Direct Ionization of I

Iodine Dimer [I2]+
(m/z 254)

Recombination in Source

I• (Neutral Radical)

Methylene Carbene Ion
(m/z 15)

[13CH2]+

Loss of I• (Secondary Cleavage)
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Figure 1: Mechanistic fragmentation pathway of Diiodomethane (

C) under Electron Ionization.

Experimental Protocol: GC-MS Analysis
To ensure reproducible data, strict adherence to the following protocol is required.

Diiodomethane is dense (3.32 g/mL) and volatile; improper handling can lead to source

contamination or signal saturation.

Sample Preparation
Solvent Selection: Use high-purity Dichloromethane (DCM) or Hexane. Avoid acetone

(reactivity).

Dilution: Prepare a 100 µg/mL solution.

Step: Weigh 10 mg of

CH

I

into a tared amber vial (light protection is critical).

Step: Dilute with 100 mL of solvent.

Stabilization: Ensure the neat reagent contains a copper stabilizer (often added by

manufacturers) to prevent auto-oxidation to I

.

GC-MS Parameters
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Split mode (20:1), Temperature 200°C.
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Caution: High inlet temperatures (>250°C) may induce thermal degradation before

ionization.

Oven Program:

Initial: 40°C (hold 2 min).

Ramp: 15°C/min to 200°C.

Hold: 2 min.

MS Source: Electron Ionization (EI), 70 eV, 230°C.

Scan Range: m/z 10 to 300.

Workflow Visualization

13C-Diiodomethane
(Amber Vial)

Dilution in DCM
(100 µg/mL)

GC Inlet
(200°C, Split 20:1)

Capillary Column
(DB-5ms)

EI Source
(70 eV)

Mass Analyzer
(Scan m/z 10-300)

Spectrum Analysis
(Check m/z 269, 142)

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for the analysis of

C-Diiodomethane.

Applications in Drug Development[1][2]
The specific fragmentation pattern of

CH

I

is not merely an analytical fingerprint; it validates the reagent's quality for high-value synthetic
applications.

Simmons-Smith Cyclopropanation
The primary application of
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CH

I

in pharma is the Simmons-Smith reaction. This reaction transfers a methylene group to an
alkene to form a cyclopropane ring.

Mechanism:

CH

I

reacts with a Zinc-Copper couple (Zn(Cu)) to form the carbenoid intermediate (

CH

(I)ZnI).

Drug Relevance: Cyclopropane rings are common pharmacophores (e.g., in certain

fluoroquinolones, antiretrovirals, and antidepressants) used to restrict conformation and

improve metabolic stability.

Validation: By using

C-labeled diiodomethane, researchers can synthesize drugs with a stable isotopic label
specifically on the cyclopropane ring. The MS confirmation of the precursor (m/z 269)
ensures the label is intact before the complex synthesis begins.

Metabolic Tracing (ADME)
Once the

C-cyclopropane moiety is installed in a drug candidate:

Metabolite Identification: In vivo studies use the unique mass shift (+1 Da) to track

metabolites containing the cyclopropane ring.

Ring Opening Detection: If the cyclopropane ring opens during metabolism, the
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C label remains attached to the carbon chain. Mass spectrometry (LC-MS/MS) can trace this
specific carbon atom through various metabolic pathways, distinguishing drug-derived
fragments from endogenous background.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3331853#mass-spectrometry-fragmentation-pattern-
of-diiodomethane-13c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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